3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Description
3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C18H11Cl3N6O and its molecular weight is 433.68. The purity is usually 95%.
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Biological Activity
3,4-Dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS Number: 890939-65-8) is a synthetic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C18H11Cl3N6O, with a molecular weight of 433.7 g/mol. The structure includes a dichloro-substituted benzohydrazide linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H11Cl3N6O |
Molecular Weight | 433.7 g/mol |
CAS Number | 890939-65-8 |
Antitumor Activity
Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound acts as an inhibitor of protein kinases involved in tumor growth. For instance, it has been suggested that similar derivatives can inhibit BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma .
- Case Studies : In vitro studies demonstrated that derivatives with similar structures significantly reduced the viability of cancer cell lines, including those resistant to conventional therapies. These findings were supported by IC50 values indicating potent activity against multiple cancer types.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Pyrazolo derivatives often exhibit inhibitory effects on inflammatory mediators.
- Inhibition of Cytokines : Studies have shown that compounds in this class can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .
- Experimental Evidence : In vivo models have demonstrated that treatment with pyrazolo derivatives leads to significant reductions in inflammation markers, suggesting their utility in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other pyrazolo derivatives was conducted:
Compound Name | Antitumor Activity (IC50) | Anti-inflammatory Activity |
---|---|---|
This compound | TBD | Moderate |
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | 45 µM | High |
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | 30 µM | Low |
Properties
IUPAC Name |
3,4-dichloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N6O/c19-11-2-4-12(5-3-11)27-17-13(8-24-27)16(22-9-23-17)25-26-18(28)10-1-6-14(20)15(21)7-10/h1-9H,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWZUGJSHHDJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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